(5-Methyl-3-pyrrolyl)methanamine
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Overview
Description
(5-Methyl-3-pyrrolyl)methanamine: is an organic compound with the molecular formula C6H10N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-3-pyrrolyl)methanamine typically involves the reaction of 5-methylpyrrole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-3-pyrrolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (5-Methyl-3-pyrrolyl)methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: It can be used as a probe to investigate the function of specific enzymes and their role in various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer activities .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of (5-Methyl-3-pyrrolyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrole: The parent compound of (5-Methyl-3-pyrrolyl)methanamine, pyrrole, is a simple five-membered aromatic heterocycle containing nitrogen.
3-Pyrrolylmethanamine: A similar compound with a different substitution pattern on the pyrrole ring.
5-Methylpyrrole: Another related compound with a methyl group at the 5-position of the pyrrole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of biological systems .
Biological Activity
(5-Methyl-3-pyrrolyl)methanamine, a compound derived from pyrrole, has garnered interest in recent years due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be described chemically as follows:
- Molecular Formula : C6H9N
- Molecular Weight : 109.14 g/mol
- Structure : The compound features a pyrrole ring with a methyl group and an amine functional group, contributing to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential roles in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
A study showcased the following IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.2 |
MCF-7 | 12.8 |
A549 | 18.4 |
These results highlight the compound's potential as a lead for anticancer drug development.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with serotonin transporters (SERT), similar to established antidepressants like sertraline. This interaction could explain its observed effects on mood regulation and potential antidepressant properties.
Case Studies and Research Findings
- In Vitro Studies : A series of assays were conducted to evaluate the effects of this compound on serotonin uptake in platelets. Results indicated that the compound inhibited serotonin reuptake effectively, demonstrating comparable efficacy to sertraline at certain concentrations .
- In Vivo Studies : Animal models subjected to chronic mild stress showed improved behavioral outcomes when treated with this compound, further supporting its potential as an antidepressant .
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
(5-methyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-5-2-6(3-7)4-8-5/h2,4,8H,3,7H2,1H3 |
InChI Key |
DMKWYIVNVXNWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)CN |
Origin of Product |
United States |
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